

Application Note: Structural Elucidation of Diisopentyl Sulfide using ^1H and ^{13}C NMR Spectroscopy

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Compound of Interest

Compound Name: *Diisopentyl sulfide*

CAS No.: 544-02-5

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Abstract

This application note provides a comprehensive guide to the analysis of **diisopentyl sulfide** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of a publicly available, experimentally acquired spectrum for **diisopentyl sulfide**, this document outlines a detailed, predictive approach for the assignment of its ^1H and ^{13}C NMR spectra. By leveraging established principles of NMR spectroscopy and comparative analysis with structurally similar compounds, we present a robust methodology for researchers, scientists, and drug development professionals to confidently identify and characterize this compound. This guide details the theoretical basis for chemical shift and coupling constant prediction, provides step-by-step protocols for sample preparation and data acquisition, and offers a thorough interpretation of the predicted spectral data.

Introduction

Diisopentyl sulfide, also known as isoamyl sulfide or 1,1'-thiobis(3-methylbutane), is an organosulfur compound with the molecular formula $\text{C}_{10}\text{H}_{22}\text{S}$.^[1] As with many aliphatic sulfides,

it finds applications in various chemical syntheses and can be a component in complex mixtures requiring detailed structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure in solution.[1] This note serves as a practical guide to understanding and predicting the ^1H and ^{13}C NMR spectra of **diisopentyl sulfide**, enabling its confident identification and characterization.

The principles outlined herein are grounded in the fundamental effects of molecular structure on nuclear magnetic resonance, specifically the influence of the sulfur heteroatom on the chemical environment of adjacent and nearby protons and carbons. By understanding these principles, researchers can not only interpret the spectrum of **diisopentyl sulfide** but also apply this knowledge to a broader range of aliphatic sulfides.

Theoretical Background and Predictive Approach

The chemical structure of **diisopentyl sulfide** is symmetrical, with two isopentyl groups attached to a central sulfur atom. This symmetry is a key determinant of the number of unique signals expected in its NMR spectra.

Figure 1: Structure of **Diisopentyl Sulfide** with carbon labeling.

Due to the molecule's symmetry, the two isopentyl groups are chemically equivalent. This results in a simplified NMR spectrum with only four unique carbon signals and four unique proton signals.

Basis for Prediction

To predict the chemical shifts for **diisopentyl sulfide**, we will use experimental data from analogous compounds:

- Dibutyl sulfide (C_4H_9)₂S: Provides an excellent model for the influence of the sulfur atom on the α and β carbons and protons of an alkyl chain.[2][3]
- Isoamyl alcohol (3-methyl-1-butanol): Offers reference chemical shifts for the carbon and proton environments within the isopentyl chain, particularly for the γ and δ positions.[3]

- Isopentyl acetate: Further refines the expected chemical shifts for the isopentyl moiety, showing how a different heteroatom linkage (ester vs. sulfide) affects the α and β positions. [4][5]

The general principle is that the electron-donating and magnetically anisotropic effects of the sulfur atom will primarily influence the α and β positions, while the more distant γ and δ positions will closely resemble those in a standard isopentyl chain, such as in isoamyl alcohol.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **diisopentyl sulfide** is expected to show four distinct signals. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are detailed below.

Protons	Predicted δ (ppm)	Multiplicity	Coupling Constant (J)	Integral
H α (2H)	~ 2.55	Triplet (t)	~ 7.5 Hz	4H
H β (2H)	~ 1.55	Quartet (q)	~ 7.5 Hz	4H
H γ (1H)	~ 1.70	Nonet (n) or Multiplet (m)	~ 6.7 Hz	2H
H δ (6H)	~ 0.90	Doublet (d)	~ 6.6 Hz	12H

Rationale for ^1H Predictions

- H α : The protons on the carbon adjacent to the sulfur atom are expected to be the most downfield due to the deshielding effect of the electronegative sulfur. The ^1H NMR spectrum of dibutyl sulfide shows the α -protons at approximately 2.50 ppm.[2] We predict a similar shift for **diisopentyl sulfide**. These protons are coupled to the two β -protons, resulting in a triplet.
- H β : These protons are adjacent to the α -carbon. In dibutyl sulfide, the β -protons appear around 1.55 ppm.[2] They are coupled to both the α -protons (2H) and the γ -proton (1H), which would theoretically lead to a complex multiplet. However, in similar alkyl chains, they often resolve into a quartet or sextet. Given the coupling to the two H α protons and one H γ proton, a quartet is a reasonable prediction.

- $H\gamma$: This single proton is coupled to the two β -protons and the six δ -protons. This complex coupling (to 8 neighboring protons) will result in a multiplet, likely a nonet ($n+1$ rule, where $n=8$). In isoamyl alcohol, this proton appears around 1.6-1.7 ppm.[3]
- $H\delta$: These twelve protons of the two equivalent methyl groups are coupled to the single γ -proton, resulting in a doublet. Their chemical shift should be the most upfield, characteristic of terminal methyl groups in an alkyl chain, and is predicted to be around 0.90 ppm, similar to what is observed in isoamyl alcohol and isopentyl acetate.[3][6]

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum of **diisopentyl sulfide** is expected to display four signals, corresponding to the four chemically non-equivalent carbon atoms.

Carbon	Predicted δ (ppm)	Rationale
$C\alpha$	~ 32.5	Deshielded by the sulfur atom. In dibutyl sulfide, $C\alpha$ is at ~32 ppm.[3]
$C\beta$	~ 39.0	In isoamyl alcohol, this carbon is at ~41.75 ppm.[3] The sulfur's influence is less direct here.
$C\gamma$	~ 27.5	Similar to the corresponding carbon in isoamyl alcohol (~24.83 ppm).[3]
$C\delta$	~ 22.5	Characteristic of terminal methyl groups. In isoamyl alcohol, these are at ~22.68 ppm.[3]

Rationale for ^{13}C Predictions

The chemical shifts in ^{13}C NMR are highly sensitive to the local electronic environment.

- $C\alpha$: The carbon directly bonded to the sulfur atom will experience a significant downfield shift. Based on the experimental data for dibutyl sulfide, where the α -carbon appears at approximately 32 ppm, a similar value is predicted for **diisopentyl sulfide**.^[3]
- $C\beta$, $C\gamma$, and $C\delta$: The influence of the sulfur atom diminishes with distance. Therefore, the chemical shifts for the remaining carbons in the isopentyl chain are expected to be very similar to those observed in isoamyl alcohol.^[3] The $C\beta$ will be the most downfield of this group, followed by $C\gamma$ and $C\delta$.

Experimental Protocols

To acquire high-quality ^1H and ^{13}C NMR spectra of **diisopentyl sulfide**, the following protocols are recommended.

Sample Preparation

- Solvent Selection: Deuterated chloroform (CDCl_3) is the recommended solvent due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual proton peak at ~ 7.26 ppm and carbon triplet at ~ 77.2 ppm.
- Concentration:
 - For ^1H NMR, prepare a solution of 5-10 mg of **diisopentyl sulfide** in 0.6-0.7 mL of CDCl_3 .
 - For ^{13}C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl_3 is recommended to obtain a good signal-to-noise ratio in a reasonable time.
- Procedure: a. Weigh the **diisopentyl sulfide** into a clean, dry vial. b. Add the deuterated solvent and gently swirl or vortex to ensure complete dissolution. c. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. d. Cap the NMR tube securely.

Figure 2: Workflow for NMR sample preparation.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

^1H NMR Acquisition:

- Pulse Program: Standard single pulse (zg30)
- Number of Scans: 8-16
- Relaxation Delay (d1): 1.0 s
- Acquisition Time: ~4 s
- Spectral Width: -2 to 12 ppm
- Referencing: Tetramethylsilane (TMS) at 0 ppm or the residual CHCl_3 peak at 7.26 ppm.

^{13}C NMR Acquisition:

- Pulse Program: Standard proton-decoupled single pulse (zgpg30)
- Number of Scans: 128-1024 (or more, depending on concentration)
- Relaxation Delay (d1): 2.0 s
- Acquisition Time: ~1-2 s
- Spectral Width: -10 to 220 ppm
- Referencing: TMS at 0 ppm or the CDCl_3 triplet centered at 77.2 ppm.

Trustworthiness and Self-Validation

The predictive nature of this application note necessitates a robust system for self-validation when an experimental spectrum is obtained.

- Internal Consistency: The observed splitting patterns and integration values in the ^1H NMR spectrum must be consistent with the proposed structure. For instance, the doublet for the H_δ protons should integrate to 12 protons relative to the triplet for the H_α protons integrating to 4 protons.

- 2D NMR Correlation: To confirm assignments, a Heteronuclear Single Quantum Coherence (HSQC) experiment should be performed. This will correlate each proton signal with the carbon to which it is directly attached, providing unambiguous C-H connectivity.
- Comparison with Analogs: The obtained chemical shifts should fall within the expected ranges established by the analogous compounds discussed in this note. Significant deviations may indicate the presence of impurities or an incorrect structural assignment.

Conclusion

This application note provides a detailed framework for the ^1H and ^{13}C NMR analysis of **diisopentyl sulfide**. By applying fundamental NMR principles and leveraging data from structurally related molecules, a comprehensive and reliable prediction of the NMR spectra has been established. The provided protocols for sample preparation and data acquisition offer a standardized starting point for experimental work. This predictive and analytical approach demonstrates how NMR spectroscopy can be a powerful tool for structural elucidation, even in the absence of pre-existing reference spectra, thereby empowering researchers in their chemical analysis endeavors.

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- To cite this document: BenchChem. [Application Note: Structural Elucidation of Diisopentyl Sulfide using ^1H and ^{13}C NMR Spectroscopy]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583518/docs#application-note-structural-elucidation-of-diisopentyl-sulfide-using-h-and-c-nmr-spectroscopy>]

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